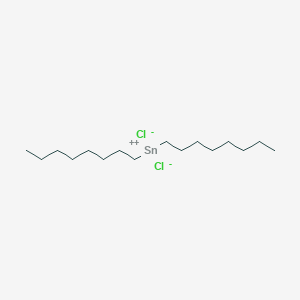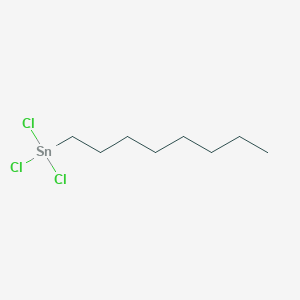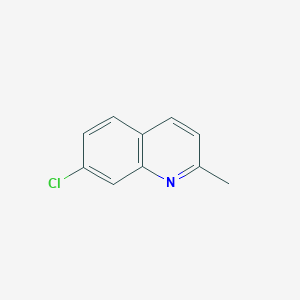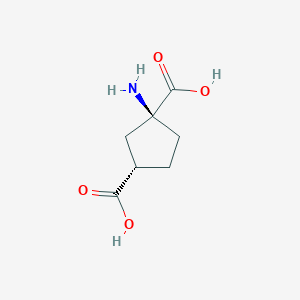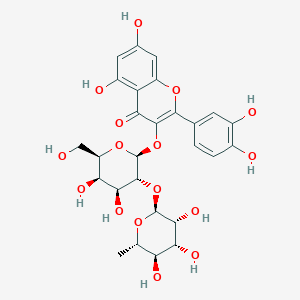![molecular formula C18H21N3O3S2 B049670 Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120165-55-1](/img/structure/B49670.png)
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is a compound that has been widely used in scientific research for its various applications. This compound is a benzothiazole derivative that has been synthesized using different methods.
Scientific Research Applications
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a fluorescent probe for the detection of lysosomal pH in living cells. In addition, it has been used as a photosensitizer for the photodynamic therapy of cancer.
Mechanism Of Action
The mechanism of action of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is not well understood. However, it has been suggested that this compound may interact with zinc ions or lysosomal pH, leading to its fluorescent properties. In addition, it may generate reactive oxygen species upon light irradiation, leading to its photosensitizing properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' are not well characterized. However, it has been shown to be non-toxic to cells at low concentrations. In addition, it has been shown to accumulate in lysosomes, suggesting its potential use as a lysosomal probe.
Advantages And Limitations For Lab Experiments
The advantages of using Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' in lab experiments include its fluorescent and photosensitizing properties, as well as its non-toxicity at low concentrations. However, its mechanism of action is not well understood, and its use may be limited to certain applications.
Future Directions
There are several future directions for the research on Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' that can be explored. These include the characterization of its mechanism of action, the development of new synthesis methods, the optimization of its fluorescent and photosensitizing properties, and the exploration of its potential applications in biological imaging and cancer therapy.
In conclusion, Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is a compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to its potential use in biological imaging and cancer therapy.
Synthesis Methods
The synthesis of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' has been achieved using different methods. One method involves the reaction of 4,5,7-trimethyl-2-benzothiazolylamine with formaldehyde and para-toluenesulfonic acid in the presence of methanol. Another method involves the reaction of 4,5,7-trimethyl-2-benzothiazolylamine with paraformaldehyde and benzenesulfonyl chloride in the presence of triethylamine and dichloromethane.
properties
CAS RN |
120165-55-1 |
|---|---|
Product Name |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Molecular Formula |
C18H21N3O3S2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O3S2/c1-10-11(2)16(24-4)12(3)17-15(10)21-18(25-17)20-9-13-5-7-14(8-6-13)26(19,22)23/h5-8H,9H2,1-4H3,(H,20,21)(H2,19,22,23) |
InChI Key |
WGEDHHUIAFKIBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
synonyms |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



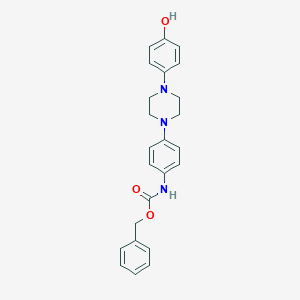
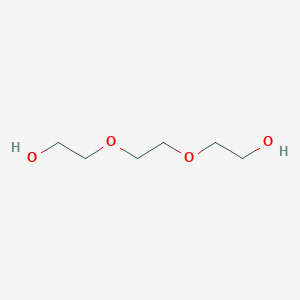
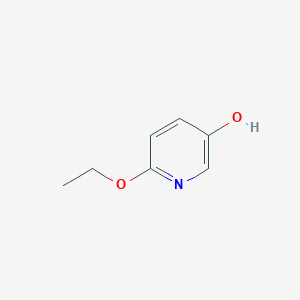
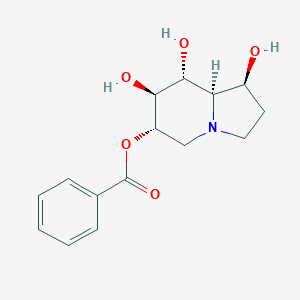


![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
